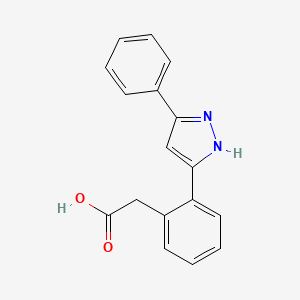
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamic acid derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
- 1,3-diphenyl-1H-pyrazole
- 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole
Uniqueness
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of benzeneacetic acid derivatives typically involves the reaction of pyrazole derivatives with benzeneacetic acid under various conditions. Recent studies have highlighted methods that utilize hydrazine derivatives and other reagents to facilitate the formation of pyrazole rings, which are crucial for the biological activity of these compounds. For instance, the reaction of substituted hydrazines with ketones or aldehydes has been a common approach to synthesize pyrazole-based compounds .
Biological Activities
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has shown a range of biological activities, including:
- Antimicrobial Activity : Various studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar pyrazole structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating the potential of benzeneacetic acid derivatives in treating bacterial infections .
- Anticancer Properties : Pyrazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. In vitro assays revealed that certain benzeneacetic acid derivatives exhibit cytotoxicity against various human cancer cells, suggesting their potential as anticancer agents .
- Anti-inflammatory Effects : Some studies have indicated that pyrazole-containing compounds possess anti-inflammatory properties. These effects are attributed to the inhibition of inflammatory mediators, making them candidates for further research in inflammatory diseases .
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial properties of synthesized pyrazole derivatives, several compounds were tested against common pathogens. The results showed that compounds with the benzeneacetic acid moiety exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of pyrazole derivatives included testing against four different human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as novel anticancer agents .
Research Findings Summary
The following table summarizes key findings related to the biological activity of benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-:
Properties
CAS No. |
104907-27-9 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[2-(3-phenyl-1H-pyrazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)10-13-8-4-5-9-14(13)16-11-15(18-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChI Key |
MVHIYGQQENACMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















